molecular formula C25H19F2NO3 B2764390 1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one CAS No. 866016-63-9

1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one

Cat. No. B2764390
CAS RN: 866016-63-9
M. Wt: 419.428
InChI Key: UPIMUEVSXADSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinolone derivative, which is a class of compounds that are widely studied for their biological activity. Quinolones are known for their antibacterial properties and are used as antibiotics . The benzyl and ethoxybenzoyl groups attached to the quinolone core could potentially modify its properties and biological activity.


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, quinolones are known to undergo various reactions including substitutions at the benzylic position .

Scientific Research Applications

Multicomponent Reactions (MCRs) and Drug Discovery

The compound’s structure suggests its potential as a building block in multicomponent reactions (MCRs). MCRs allow the rapid synthesis of complex molecules from multiple starting materials in a single step. Researchers can explore diverse libraries of compounds by varying the reactants. In drug discovery, MCRs play a crucial role in lead optimization, enabling the efficient creation of analogs with potential therapeutic properties .

Anti-Proliferative Effects on Activated T Cells

1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one has been investigated for its impact on activated T cells. These immune cells play a critical role in immune responses, but excessive proliferation can lead to autoimmune diseases or transplant rejection. The compound’s anti-proliferative effects make it a candidate for modulating T cell responses .

Intramolecular Michael Addition and 2,5-Diketopiperazines

The compound undergoes an intriguing intramolecular aza-1,4-Michael addition, resulting in the formation of 2,5-diketopiperazines. This structural motif is prevalent in natural products and bioactive compounds. Researchers can explore the biological activities of these derivatives, potentially uncovering novel drug leads .

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline-based compounds have attracted attention due to their diverse pharmacological activities. Researchers may investigate the specific effects of 1-benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one within this class. Potential applications include antimicrobial, anticancer, and anti-inflammatory properties.

Photophysical Properties and Sensing Applications

Exploring the photophysical properties of this compound could lead to applications in sensing and imaging. Researchers may investigate its fluorescence, absorption, and emission characteristics. Quinoline derivatives have been used as fluorescent probes and sensors for metal ions, pH, and biomolecules .

Materials Science and Organic Electronics

Given its fluorinated quinoline core, this compound might find utility in materials science. Fluorination often enhances electronic properties, making it relevant for organic electronics. Researchers could explore its use in organic light-emitting diodes (OLEDs), solar cells, or field-effect transistors .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Quinolones are known to inhibit bacterial DNA gyrase, preventing DNA replication .

properties

IUPAC Name

1-benzyl-3-(4-ethoxybenzoyl)-6,8-difluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2NO3/c1-2-31-19-10-8-17(9-11-19)24(29)21-15-28(14-16-6-4-3-5-7-16)23-20(25(21)30)12-18(26)13-22(23)27/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIMUEVSXADSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.